1-(3-Phenylpropyl)-3,4-dihydroisoquinoline
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Overview
Description
1-(3-Phenylpropyl)-3,4-dihydroisoquinoline is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenylpropyl group attached to the nitrogen atom of the dihydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylpropyl)-3,4-dihydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylpropylamine and isoquinoline.
Reductive Amination: The primary synthetic route involves the reductive amination of isoquinoline with 3-phenylpropylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures. The reaction time can vary from a few hours to overnight, depending on the specific conditions used.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylpropyl)-3,4-dihydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring. Reagents such as bromine or nitric acid can be used for halogenation or nitration, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Isoquinoline derivatives with oxidized side chains.
Reduction: Fully saturated isoquinoline analogs.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Scientific Research Applications
1-(3-Phenylpropyl)-3,4-dihydroisoquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for the synthesis of bioactive compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the development of new materials and as a building block for various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets. While detailed studies are limited, it is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanol: A related compound with a similar phenylpropyl group but lacking the isoquinoline ring.
Isoquinoline: The parent compound of 1-(3-Phenylpropyl)-3,4-dihydroisoquinoline, which lacks the phenylpropyl group.
Uniqueness
This compound is unique due to the presence of both the phenylpropyl group and the isoquinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C18H19N |
---|---|
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(3-phenylpropyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19N/c1-2-7-15(8-3-1)9-6-12-18-17-11-5-4-10-16(17)13-14-19-18/h1-5,7-8,10-11H,6,9,12-14H2 |
InChI Key |
MLFRYVMVDORBMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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